molecular formula C11H22N2OS B1476928 2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-ol CAS No. 2090609-26-8

2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-ol

Cat. No. B1476928
CAS RN: 2090609-26-8
M. Wt: 230.37 g/mol
InChI Key: ICNMQKIIGMPYJN-UHFFFAOYSA-N
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Description

2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-ol (TMEPO) is a synthetic compound that has been studied for its potential applications in a variety of fields. It is a highly versatile molecule that can be used as a ligand, a catalyst, and a reagent for a variety of scientific and industrial applications.

Scientific Research Applications

Antioxidant Activity Research

  • QSAR-Analysis of Derivatives: A study conducted by Drapak et al. (2019) on derivatives of 2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-ol, specifically focusing on their antioxidant activities. The research utilized QSAR-analysis to understand the impact of molecular structure on antioxidant properties. It was found that factors like polarization, dipole moment, and lipophilicity significantly affected antioxidant activity, leading to insights for designing new potential antioxidants (Drapak et al., 2019).

Synthesis and Biological Properties

  • Chemoenzymatic Synthesis of Analogs: Borowiecki (2022) explored the synthesis of a novel enantiomerically enriched analog of (R)-iso-moramide using 1-(morpholin-4-yl)propan-2-ol, a related compound. This study highlighted the potential of such compounds in developing synthetic opiates with improved affinity towards opioid receptors (Borowiecki, 2022).

Chemical Synthesis Improvement

  • Efficient Process Development: Research by Mohanty et al. (2014) focused on developing an efficient process for a compound related to 2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-ol. The study aimed at yield improvement and mass efficiency, thereby contributing to the field of chemical process optimization (Mohanty et al., 2014).

Catalysis and Reaction Studies

  • Unusual Product Formation in Reactions: Kocięcka et al. (2018) investigated the reactions of propargylic alcohols with secondary cyclic amines, catalyzed by tungsten(0). This study provides insights into the formation of diamines containing the tetrahydrofuran ring, expanding the understanding of catalytic reactions involving similar compounds (Kocięcka et al., 2018).

Anticancer Agent Development

  • Synthesis and Cytotoxicity Studies: Suzuki et al. (2020) conducted research on the synthesis of derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols and their cytotoxicity against lung cancer cell lines. This research contributes to the development of potent anticancer agents and understanding their mechanism of action (Suzuki et al., 2020).

Corrosion Inhibition Studies

  • Brass Corrosion Inhibitors: Liang and Gao (2007) explored β-amino-alcohol derivatives as brass corrosion inhibitors in simulated atmospheric water. This research contributes to understanding how such compounds can be used to prevent corrosion, a critical aspect in material science (Liang & Gao, 2007).

properties

IUPAC Name

2-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2OS/c14-8-5-12-3-1-11(2-4-12)13-6-9-15-10-7-13/h11,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNMQKIIGMPYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCSCC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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